molecular formula C7H12FNO2 B1491666 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid CAS No. 2092721-77-0

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1491666
CAS No.: 2092721-77-0
M. Wt: 161.17 g/mol
InChI Key: HDTYVXWFIDKNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid is a fluorinated organic compound that features a pyrrolidinyl ring substituted with a fluoromethyl group and an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid typically involves the fluoromethylation of pyrrolidine followed by the introduction of the acetic acid group. One common method is the reaction of pyrrolidine with a fluoromethylating agent, such as diethylaminosulfur trifluoride (DAST), to form 3-(fluoromethyl)pyrrolidine. Subsequent esterification or amidation reactions can then introduce the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, is crucial to achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluoromethyl group can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: This compound is structurally similar but features an azetidine ring instead of a pyrrolidine ring.

  • 3,3,3-Trifluoromethyl-2-(3-(fluoromethyl)pyrrolidin-1-yl)acetic acid: This compound has an additional trifluoromethyl group, which can further enhance its chemical properties.

Uniqueness: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid is unique due to its combination of a fluoromethyl group and an acetic acid moiety on a pyrrolidinyl ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYVXWFIDKNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 3
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 5
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 6
2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid

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